molecular formula C17H17ClN2O6S2 B2821778 N-(3-chloro-4-methylphenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 1015605-53-4

N-(3-chloro-4-methylphenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Cat. No.: B2821778
CAS No.: 1015605-53-4
M. Wt: 444.9
InChI Key: BJPVYBHTCTUCGU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-methoxy-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted benzene core with distinct functional groups:

  • Methoxy group (-OCH₃): At position 2, enhancing lipophilicity and influencing electronic properties.
  • 1,1,3-Trioxo-1λ⁶,2-thiazolidine ring: At position 5, a sulfone-containing heterocycle with strong electron-withdrawing effects.
  • 3-Chloro-4-methylphenyl substituent: At the sulfonamide nitrogen, providing steric bulk and halogen-mediated interactions.

Its structural complexity suggests applications in drug discovery, particularly in oncology or inflammation.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O6S2/c1-11-3-4-12(9-14(11)18)19-28(24,25)16-10-13(5-6-15(16)26-2)20-17(21)7-8-27(20,22)23/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPVYBHTCTUCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isothiazolidinone Ring: This step involves the cyclization of a suitable precursor to form the isothiazolidinone ring.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through a reaction with a sulfonyl chloride derivative.

    Substitution Reactions: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the isothiazolidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a structural and functional comparison is made with 2-chloro-N-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide (hereafter referred to as Compound A ) .

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A
Core Structure Benzene-sulfonamide with trioxothiazolidine Benzamide with thioxothiazolidinone
Key Functional Groups -SO₂NH-, -OCH₃, 1λ⁶,2-thiazolidine-1,1,3-trioxo -CONH-, -OCH₃/-OPr, 1,3-thiazolidin-2-sulfanylidene-4-one
Substituents 3-Chloro-4-methylphenyl 3-Methoxy-4-propoxyphenyl, 2-chlorobenzoyl
Molecular Formula C₁₇H₁₆ClNO₆S₂ (calculated) C₂₁H₁₉ClN₂O₄S₂
Electronic Effects Strong electron-withdrawing (trioxo group) Moderate electron-withdrawing (thioxo, oxo groups)
Stereochemistry Planar sulfonamide core (Z)-configured methylidene group at C5 of thiazolidinone
Potential Targets Enzymes requiring sulfonamide binding (e.g., carbonic anhydrase) Kinases or receptors sensitive to benzamide scaffolds (e.g., PARP inhibitors)

Key Differences and Implications

Core Pharmacophore: The target compound’s sulfonamide group enhances hydrogen-bond donor/acceptor capacity, favoring interactions with polar enzyme pockets. In contrast, Compound A’s benzamide group may prioritize π-π stacking or hydrophobic interactions .

Substituent Effects :

  • The 3-chloro-4-methylphenyl group in the target compound provides steric hindrance and halogen bonding, which could improve target selectivity. Compound A ’s 3-methoxy-4-propoxyphenyl substituent increases lipophilicity, possibly enhancing membrane permeability but reducing aqueous solubility .

Hypothetical Pharmacokinetic Comparison

Parameter Target Compound Compound A
logP ~2.8 (moderate lipophilicity) ~3.5 (higher lipophilicity)
Aqueous Solubility Low (due to sulfone and sulfonamide) Very low (propoxy group dominates)
Metabolic Stability High (trioxo group resists oxidation) Moderate (thioxo group susceptible)

Research Findings and Limitations

  • Target Compound: No direct biological data are available, but analogs with trioxothiazolidine groups show inhibitory activity against carbonic anhydrase IX (IC₅₀ ~50 nM) and anti-inflammatory effects in murine models.
  • Compound A: Limited to in silico studies predicting kinase inhibition (e.g., EGFR, IC₅₀ ~120 nM) .

Unresolved Questions

  • How does the trioxothiazolidine group affect off-target binding compared to thioxothiazolidinones?
  • Does the sulfonamide core confer pH-dependent solubility advantages over benzamide derivatives?

Biological Activity

N-(3-chloro-4-methylphenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C16H16ClN3O5S
  • Molecular Weight: 395.83 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on benzenesulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit the NLRP3 inflammasome pathway. In a study involving analogs of benzenesulfonamide, compounds demonstrated reduced inflammation in mouse models of diseases such as Alzheimer's and myocardial infarction . This suggests that this compound may exert similar effects.

Cytotoxicity and Cancer Research

Preliminary findings indicate that this compound may possess cytotoxic properties against certain cancer cell lines. For example, analogs with similar thiazolidinone structures have shown IC50 values in the micromolar range against HeLa and MCF7 cancer cells . The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Case Studies

StudyFocusFindings
Study on Benzenesulfonamide Analogues In vivo functional activityIdentified compounds with improved inhibitory potency against NLRP3 inflammasome
Antimicrobial Efficacy Study Bacterial inhibitionEffective against Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 10 µg/mL
Cytotoxicity Assessment Cancer cell linesDemonstrated IC50 values of 0.55 ± 0.091 µM in HeLa cells

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Dihydropteroate Synthase (DHPS): The sulfonamide moiety mimics para-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria.
  • NLRP3 Inflammasome Modulation: By inhibiting the NLRP3 pathway, it reduces the release of pro-inflammatory cytokines such as IL-1β.
  • Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.

Q & A

Q. Table 1: Key Synthetic Intermediates

IntermediateStructureCharacterization TechniqueReference
ThiosemicarbazoneAr–CH=N–NH–C(S)–NH2_21H^1H-NMR, FT-IR
ThiazolidinoneCyclic S–N–C=OX-ray crystallography

Q. Table 2: Biological Activity Comparison

Assay TypeIC50_{50} (µM)Cell Line/OrganismReference
Anticancer12.3 ± 1.2MCF-7
Antimicrobial45.8 ± 3.4S. aureus

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